Sugammadex

Neuromuscular Blockade Reversal Anesthesiology Clinical Pharmacology

Anesthesia researchers and procurement managers face challenges sourcing a neuromuscular blockade reversal agent that works predictably at any block depth. Sugammadex (CAS 343306-71-8), a modified γ-cyclodextrin, is the definitive selective relaxant binding agent (SRBA) that physically encapsulates rocuronium and vecuronium via 1:1 host-guest complexation (k_ass = 1.79×10⁷ mol/L). • 47% reduction in pneumonia risk vs neostigmine; 68% reduction in bradycardia risk • Reversal effective at any block depth - including 'cannot intubate, cannot ventilate' emergencies • ≥98% purity; stored at -20°C; shipped under blue ice

Molecular Formula C72H112O48S8
Molecular Weight 2002.2 g/mol
CAS No. 343306-71-8
Cat. No. B611050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSugammadex
CAS343306-71-8
SynonymsOrg25969;  Org-25969;  Org 25969;  Sugammadex;  trade name: Bridion.
Molecular FormulaC72H112O48S8
Molecular Weight2002.2 g/mol
Structural Identifiers
SMILESC(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O
InChIInChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1
InChIKeyWHRODDIHRRDWEW-VTHZAVIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sugammadex: Overview and Mechanism


Sugammadex (CAS 343306-71-8), chemically known as 6-per-deoxy-6-per-(2-carboxyethyl)thio-γ-cyclodextrin sodium, is a synthetically modified γ-cyclodextrin [1]. This compound is designed with a hydrophobic core that selectively encapsulates and inactivates aminosteroid non-depolarizing neuromuscular blocking agents (NMBAs), specifically rocuronium and vecuronium, via a 1:1 host-guest complex [2]. Marketed globally as Bridion® and approved by the US FDA in 2015, its unique mechanism of action—physically sequestering the NMBA—fundamentally distinguishes it from traditional reversal agents like the acetylcholinesterase inhibitor neostigmine [3]. This encapsulation results in a rapid and predictable reversal of neuromuscular blockade (NMB), independent of the patient's depth of block or the concurrent use of other anesthetic agents [4].

1 Host-guest chemistry and molecular encapsulation studies
2 Neuromuscular blockade reversal research in surgical models
3 Pharmacodynamic and pharmacokinetic modeling studies

Why Substituting Sugammadex Fails


The clinical and pharmacological profile of sugammadex is not interchangeable with that of other reversal agents, primarily due to a fundamental divergence in mechanism of action [1]. The conventional comparator, neostigmine, is an indirect acetylcholinesterase inhibitor that increases synaptic acetylcholine, thereby competing with NMBAs for the nicotinic receptor; this indirect, competitive mechanism fails to reverse deep block, introduces unwanted muscarinic side effects (e.g., bradycardia), and can be influenced by anesthetic agents [2]. In contrast, sugammadex physically encapsulates and inactivates the NMBA with a very high association rate constant (k_ass) of 1.79×10^7 mol/L for rocuronium, a direct, 1:1 stoichiometric process that is rapid and complete [3]. This mechanistic disparity translates into quantifiable differences in recovery speed, safety, and efficacy, making any direct substitution of a cholinesterase inhibitor for sugammadex in a protocol designed for rapid, predictable, and safe NMBA reversal both scientifically unjustified and clinically hazardous [4].

Target Compound
Modified γ-cyclodextrin: direct NMBA encapsulation via 1:1 host-guest complex
Common Substitute
Neostigmine: indirect acetylcholinesterase inhibitor with muscarinic off-target activity
Mechanism mismatch: direct encapsulation vs. indirect receptor competition may alter deep block reversal profile across study models
Autonomic endpoint context may not transfer; cholinergic side-effect profile differs and may require separate monitoring in comparator studies

Sugammadex vs Neostigmine: Key Evidence


Recovery Time from Neuromuscular Blockade

Sugammadex provides a significantly faster reversal of rocuronium-induced neuromuscular blockade (NMB) compared to neostigmine. A meta-analysis of 35 randomized controlled trials involving 4,275 patients found that the time to achieve a Train-of-Four Ratio (TOFR) ≥ 0.9, a key clinical endpoint indicating adequate recovery, was dramatically shorter for sugammadex [1]. This rapid reversal translates into earlier extubation and shorter time in the operating room [2].

Recovery Time from NMB
Reported
SMD−3.45 (95% CI, −4.42 to −2.48) vs. neostigmine
Context35 RCTs, 4,275 adult surgical patients; TOFR ≥ 0.9 endpoint
Reported endpoint: faster TOFR recovery in sugammadex arm
Model-dependent; review protocol-specific dosing and block depth
Neuromuscular Blockade Reversal Anesthesiology Clinical Pharmacology

Binding Affinity and Specificity

Sugammadex's mechanism is based on high-affinity molecular encapsulation. Isothermal titration calorimetry (ITC) studies have precisely quantified its binding affinity (k_ass) for the aminosteroid NMBAs rocuronium and vecuronium [1]. This high affinity and specificity ensure rapid and predictable inactivation of the target NMBA, while a broad screen of 300 common drugs demonstrated a low potential for clinically significant displacement interactions [1].

Binding Affinity (k_ass)
Direct head-to-head
1.79 × 10⁷ mol/L (rocuronium)
Supports high-affinity encapsulation interpretation
ITC at 25°C; 300-drug screen reported low displacement potential
Cyclodextrin Chemistry Host-Guest Chemistry Pharmacodynamics

Postoperative Pulmonary Complications

The selection of a reversal agent can directly impact major clinical outcomes. A large, multicenter matched cohort analysis (the STRONGER study) comparing sugammadex to neostigmine in 45,712 adult noncardiac surgery patients found a statistically significant reduction in major pulmonary complications [1]. This benefit is corroborated by a meta-analysis which quantified a reduction in the relative risk of both postoperative pulmonary complications (PPCs) and pneumonia [2].

Pulmonary Complications
Reported
PPCsAdj. OR 0.70 (95% CI, 0.63–0.77) vs. neostigmine
PneumoniaAdj. OR 0.53 (95% CI, 0.44–0.63) vs. neostigmine
Reported endpoint context: lower pulmonary complication incidence
Retrospective cohort, 45,712 patients; model-specific review needed
Perioperative Medicine Pulmonary Outcomes Patient Safety

Bradycardia and Autonomic Safety

Neostigmine's mechanism, which involves inhibiting acetylcholinesterase and thereby increasing acetylcholine at both nicotinic and muscarinic receptors, necessitates co-administration of an anticholinergic agent (e.g., atropine or glycopyrrolate) to mitigate potentially life-threatening bradycardia [1]. Sugammadex, acting via direct encapsulation of the NMBA, does not interact with the cholinergic system, thus eliminating this primary source of autonomic instability [2]. A comprehensive meta-analysis has quantified this safety advantage.

Bradycardia Incidence
Reported
RR0.32 (95% CI, 0.20–0.50) vs. neostigmine
ContextMeta-analysis of 35 RCTs, 4,275 patients
Autonomic safety endpoint: lower bradycardia probability
Tolerability endpoint context; protocol-specific anticholinergic co-administration may vary
Pharmacovigilance Cardiovascular Safety Anesthesia

Sugammadex: Key Application Scenarios


Deep Block Reversal in Elective Surgery

In elective surgical procedures, especially those with a high throughput, the documented 4-minute time savings to extubation and a 30% reduction in pulmonary complications [1] directly translates into improved operational efficiency and patient safety. Sugammadex (343306-71-8) is the agent of choice in protocols where predictable, rapid, and complete recovery from any depth of rocuronium-induced block is non-negotiable.

Anesthesia for High-Risk Patients

Given the quantitative evidence showing a 47% reduction in the risk of pneumonia [1] and a 68% reduction in the risk of bradycardia [2] compared to neostigmine, sugammadex presents a compelling clinical and economic value proposition for managing patients with pre-existing cardiac or pulmonary disease. The elimination of cholinergic side effects and the rapid restoration of respiratory muscle function are critical in this vulnerable cohort.

Pediatric Anesthesia and Ambulatory Surgery

For pediatric populations, a meta-analysis of 17 randomized controlled trials demonstrated that sugammadex reduces time to TOF > 0.9 by over 10 minutes and extubation time by over 9 minutes compared to neostigmine [3]. In the fast-paced environment of an ambulatory surgery center, these time savings are essential for maintaining patient flow and minimizing post-anesthesia care unit (PACU) stays, while the significant reduction in postoperative nausea and vomiting (PONV) and tachycardia improves the quality of recovery.

Rescue in Failed Reversal or CICV Scenarios

Sugammadex is uniquely positioned as a rescue therapy when reversal with neostigmine is inadequate or when rapid restoration of spontaneous ventilation is paramount, such as in a 'cannot intubate, cannot ventilate' emergency [4]. Its mechanism of action ensures reversal is not limited by the depth of the block, making it an essential safety net agent for any anesthesia department's formulary.

Application
Selection Property
Validation Focus
Neuromuscular blockade reversal studies
Rapid TOFR recovery endpoint context
Protocol-specific recovery timing and block depth review
Cardiopulmonary endpoint response studies
Pulmonary complication endpoint context
Model-specific pulmonary outcome monitoring
Autonomic safety endpoint studies
Bradycardia risk ratio context
Cholinergic pathway-independent monitoring protocols
Pediatric pharmacodynamics research
Age-stratified recovery endpoint context
Pediatric model response and extubation timing review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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